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Compound of Interest

Compound Name: 6-Amino-5-bromonicotinic acid

Cat. No.: B066859 Get Quote

A Spectroscopic Guide to 6-Amino-5-
bromonicotinic Acid and Its Precursors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of the Spectroscopic Properties of 6-Amino-5-bromonicotinic Acid and Its Synthetic

Precursors.

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 6-
Amino-5-bromonicotinic acid with its key precursors, 6-Aminonicotinic acid and 5-

Bromonicotinic acid. The data presented herein, including Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers valuable insights for

reaction monitoring, quality control, and structural elucidation in the synthesis of this important

compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 6-Amino-5-
bromonicotinic acid and its precursors.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
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Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

6-Amino-5-bromonicotinic acid C2-H: ~8.1 (s), C4-H: ~7.9 (s)

C2: ~158, C3: ~125, C4: ~140,

C5: ~108, C6: ~155, COOH:

~168

6-Aminonicotinic acid
C2-H: ~8.3 (d), C4-H: ~7.6

(dd), C5-H: ~6.5 (d)

C2: ~160, C3: ~120, C4: ~142,

C5: ~108, C6: ~158, COOH:

~170

5-Bromonicotinic acid
C2-H: 9.05 (s), C4-H: 8.42 (s),

C6-H: 8.95 (s)

C2: ~152, C3: ~138, C4: ~148,

C5: ~121, C6: ~155, COOH:

~165

Note: Specific chemical shifts and coupling constants can vary based on solvent and

experimental conditions. Data for 6-Amino-5-bromonicotinic acid is estimated based on

known substituent effects on the pyridine ring system due to the limited availability of

experimental spectra in the public domain.

Table 2: IR and Mass Spectrometry Data
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Compound
Key IR Absorptions
(cm⁻¹)

Molecular Weight (
g/mol )

Mass Spectrum
(m/z)

6-Amino-5-

bromonicotinic acid

3400-3200 (N-H),

3300-2500 (O-H),

1700-1680 (C=O),

1620-1580 (C=C,

C=N)

217.02[1] [M]+: 216/218

6-Aminonicotinic acid

3450-3300 (N-H),

3300-2500 (O-H),

1690-1670 (C=O),

1630-1590 (C=C,

C=N)

138.12[2] [M]+: 138

5-Bromonicotinic acid

3300-2500 (O-H),

1710-1680 (C=O),

1600-1570 (C=C,

C=N)

202.01[3] [M]+: 201/203

Synthetic Pathway
The synthesis of 6-Amino-5-bromonicotinic acid typically proceeds via the bromination of 6-

Aminonicotinic acid. 5-Bromonicotinic acid can be considered an alternative precursor or a

related compound for comparative purposes.

Precursors

Product

6-Aminonicotinic acid 6-Amino-5-bromonicotinic acidBromination

5-Bromonicotinic acid
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Caption: Synthetic route to 6-Amino-5-bromonicotinic acid.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the

sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 400 MHz or higher.

Data Acquisition:

¹H NMR: Acquire spectra using a standard single-pulse experiment. Key parameters

include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-

64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. Key parameters

include a spectral width of approximately 220 ppm, a larger number of scans (e.g., 1024 or

more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.
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Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a

hydraulic press to form a transparent or translucent pellet.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to

correct for atmospheric and instrumental contributions.

Place the sample pellet in the spectrometer's sample holder and acquire the sample

spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The solution

may need to be further diluted depending on the ionization technique and instrument

sensitivity.

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source,

such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

Introduce the sample solution into the ion source. For ESI, this is typically done via direct

infusion or through a liquid chromatography (LC) system. For EI, the sample is vaporized

before ionization.

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular

weight of the compound. Analyze the fragmentation pattern to gain structural information. For

brominated compounds, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an

approximate 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units.
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Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the

target compounds.

Spectroscopic Analysis Workflow

Sample Preparation

NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry

Data Acquisition

Data Analysis & Interpretation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic comparison of 6-Amino-5-bromonicotinic
acid and its precursors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b066859#spectroscopic-comparison-of-6-amino-5-
bromonicotinic-acid-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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